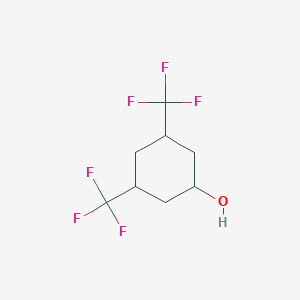

3,5-Bis(trifluoromethyl)cyclohexanol

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. beilstein-journals.org Fluorine's high electronegativity and small size dramatically alter the physical, chemical, and biological properties of a parent compound. beilstein-journals.org Organofluorine chemistry has yielded compounds with enhanced metabolic stability, increased lipophilicity, and modulated acidity or basicity, making them invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgchemicalbook.com The stability of the carbon-fluorine bond, one of the strongest in organic chemistry, often protects molecules from metabolic degradation, a crucial feature in drug design. rsc.org

Cyclohexanol (B46403) Scaffolds as Pivotal Architectures in Organic Synthesis

The cyclohexanol framework is a fundamental building block in organic synthesis. nih.gov This six-membered carbocyclic alcohol is a versatile precursor for a wide range of more complex molecules, including pharmaceuticals and polymers like nylon. nih.govrsc.org The chair-like conformation of the cyclohexane (B81311) ring allows for precise stereochemical control during synthesis, enabling the creation of complex three-dimensional structures. The hydroxyl group of cyclohexanol is a key functional handle, readily undergoing reactions such as oxidation to cyclohexanone (B45756), esterification, or dehydration to cyclohexene, providing numerous pathways for molecular diversification. nih.govchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6,15H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAIIBAFJHEYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(F)(F)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Cyclohexanol

Retrosynthetic Analysis and Key Disconnections for 3,5-Bis(trifluoromethyl)cyclohexanol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. For this compound, several key disconnections can be envisioned.

A primary disconnection would be the reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)cyclohexanone. This simplifies the synthesis to the construction of the substituted cyclohexanone (B45756) ring. Another key disconnection involves the formation of the carbon-carbon bonds of the cyclohexane (B81311) ring itself. This could be achieved through cyclization reactions of acyclic precursors containing the two trifluoromethyl groups. A Diels-Alder reaction, for instance, could be a powerful tool for constructing the six-membered ring with the desired substitution pattern. Alternatively, a Robinson annulation, which combines a Michael addition and an aldol (B89426) condensation, could be employed to build the cyclohexenone ring, which can then be further modified. wikipedia.orguoc.grorganic-chemistry.org

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a trifluoromethyl (CF3) group into a pre-existing molecular scaffold. These methods can be categorized into nucleophilic, electrophilic, and radical approaches.

Nucleophilic Trifluoromethylation Approaches to Cyclohexanol (B46403) Derivatives

Nucleophilic trifluoromethylation typically involves the reaction of a trifluoromethyl anion equivalent with an electrophilic carbon, such as a carbonyl group. A common reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as Ruppert's reagent, used in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

For the synthesis of trifluoromethylated cyclohexanols, a relevant approach is the nucleophilic trifluoromethylation of a cyclohexanone derivative. For instance, the reaction of cyclohexanone with TMSCF3 and a catalytic amount of TBAF in a solvent like tetrahydrofuran (B95107) (THF) yields the corresponding trifluoromethylated silyl (B83357) ether, which upon acidic workup, gives the trifluoromethylated alcohol. While this method is effective for introducing a single CF3 group, achieving a 3,5-bis(trifluoromethyl) substitution pattern directly on a cyclohexanone ring in a controlled manner is challenging due to issues of regioselectivity and the deactivating effect of the first CF3 group.

A potential, though likely low-yielding, approach could involve the conjugate addition of a trifluoromethyl nucleophile to a cyclohexenone, followed by trapping of the resulting enolate and a second trifluoromethylation. However, controlling the stereochemistry and regiochemistry of such a reaction would be complex.

Electrophilic Trifluoromethylation Pathways for Cyclohexane Systems

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic substrate. A variety of such reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). These reagents are effective for the trifluoromethylation of enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.

In the context of cyclohexane systems, the trifluoromethylation of a cyclohexanone enolate or silyl enol ether with an electrophilic CF3 source is a plausible strategy. For example, a pre-formed lithium enolate of cyclohexanone could be reacted with an electrophilic trifluoromethylating agent. To achieve a 3,5-disubstituted pattern, one might envision a sequence starting with a 1,3-cyclohexanedione (B196179) derivative. Selective enolate formation followed by trifluoromethylation could potentially install the first CF3 group. A subsequent reduction and another trifluoromethylation could, in principle, lead to the desired product, although this would likely involve multiple steps and protection/deprotection sequences.

Radical Trifluoromethylation Techniques for Cycloalkanes

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then react with a substrate. These reactions are often initiated by photoredox catalysis or the decomposition of radical precursors. Reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator or photoredox catalyst are commonly used.

The direct C-H trifluoromethylation of cycloalkanes is a powerful method for introducing CF3 groups. However, these reactions often lack regioselectivity on unactivated C-H bonds, leading to mixtures of products. For a cyclohexane ring, this would likely result in a mixture of mono-, di-, and poly-trifluoromethylated products with various substitution patterns.

A more controlled approach could involve the radical trifluoromethylation of a functionalized cyclohexane derivative where specific positions are activated. For example, a radical addition-cyclization cascade could potentially be designed to construct the 3,5-bis(trifluoromethyl)cyclohexane skeleton.

A recent study reported a method for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles. chemrxiv.org This reaction proceeds via a radical mechanism and provides a direct route to a 1,3-bis(trifluoromethyl) substituted cyclohexane ring. The malononitrile (B47326) group can then be converted to a carboxylate, which opens up pathways to further functional group transformations to obtain the desired cyclohexanol. chemrxiv.org

Construction of the Cyclohexanol Ring System with Pre-existing Trifluoromethyl Moieties

An alternative to direct trifluoromethylation is to construct the cyclohexane ring from building blocks that already contain the trifluoromethyl groups. This approach can offer better control over regiochemistry.

Cyclization Reactions Involving Bis(trifluoromethyl) Building Blocks

One plausible strategy involves the Dieckmann condensation of a diester containing two trifluoromethyl groups. synarchive.comwikipedia.orgorganic-chemistry.orglibretexts.org For example, a diethyl 2,4-bis(trifluoromethyl)heptanedioate could undergo intramolecular cyclization in the presence of a strong base to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation would yield 3,5-bis(trifluoromethyl)cyclohexanone, which can then be reduced to the target cyclohexanol.

The key challenge in this approach is the synthesis of the acyclic bis(trifluoromethyl)diester precursor. This could potentially be achieved through a Michael addition of a trifluoromethylated nucleophile to a trifluoromethylated α,β-unsaturated ester.

Another powerful ring-forming reaction is the Robinson annulation. wikipedia.orguoc.grorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. A hypothetical Robinson annulation route to a 3,5-bis(trifluoromethyl)cyclohexenone could involve the reaction of a trifluoromethylated ketone with a trifluoromethylated vinyl ketone. However, the synthesis and reactivity of such highly fluorinated starting materials would need to be carefully considered.

The table below summarizes the potential synthetic strategies discussed:

| Strategy | Key Reaction | Potential Precursor(s) | Advantages | Challenges |

| Retrosynthesis | Ketone Reduction | 3,5-Bis(trifluoromethyl)cyclohexanone | Simplifies the final step | Synthesis of the ketone is challenging |

| Direct Trifluoromethylation | Nucleophilic Trifluoromethylation | Cyclohexanone derivative | Utilizes well-established reagents | Poor regioselectivity for bis-substitution |

| Electrophilic Trifluoromethylation | Cyclohexanone enolate/silyl enol ether | Can trifluoromethylate nucleophilic carbons | Requires controlled enolate formation | |

| Radical Trifluoromethylation | Cycloalkylidene-malononitrile | Direct 1,3-bis-trifluoromethylation | Requires specific starting materials | |

| Ring Construction | Dieckmann Condensation | Diethyl 2,4-bis(trifluoromethyl)heptanedioate | Good control of regiochemistry | Synthesis of the acyclic precursor |

| Robinson Annulation | Trifluoromethylated ketone and vinyl ketone | Forms the ring and a functional handle | Reactivity of fluorinated substrates |

Reductive Cyclization and Related Methodologies

While direct reductive cyclization methods are not prominently documented for the specific synthesis of this compound, related strategies involving cyclization followed by reduction represent a viable pathway. These methodologies focus on first constructing a cyclic ketone precursor, such as a cyclohexanone or cyclohexenone, which can then be reduced to the target alcohol.

One such approach is the Robinson annulation, which can be adapted to create trifluoromethyl-substituted cyclic systems. For instance, a diketone like 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, synthesized via a Mukaiyama-Michael type reaction, can be treated with a catalytic amount of a base like potassium hydroxide. rsc.org This treatment induces an intramolecular aldol condensation to form a 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone intermediate as a single diastereomer. rsc.org Subsequent chemical steps, such as mesylation followed by elimination and reduction, could yield a trifluoromethyl-substituted cyclohexanol. rsc.org

Another strategy involves organocatalytic cascade reactions. An enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines, can produce various β-trifluoromethyl-cyclohexanone derivatives with high yields (81–99%) and excellent enantioselectivity (92–99% ee). rsc.org Although this demonstrates the formation of a mono-trifluoromethylated cyclohexane ring, the principle could be extended to precursors designed to yield a 3,5-bis(trifluoromethyl) pattern. The resulting cyclohexanone would then be reduced to the desired this compound using standard reducing agents.

Transformations from Aromatic Bis(trifluoromethyl) Precursors to Cyclohexane Analogues

A more direct and widely applicable method for synthesizing saturated carbocycles is the hydrogenation of aromatic precursors. This "bottom-up" approach leverages the commercial availability of aromatic compounds and the efficiency of catalytic hydrogenation to achieve dearomatization. The key transformation in this context is the reduction of 3,5-bis(trifluoromethyl)phenol (B1329299) to this compound.

The synthesis begins with a suitable aromatic starting material, such as 1,3-bis(trifluoromethyl)benzene. This compound can be converted into an intermediate that is amenable to hydrogenation, for example, 3,5-bis(trifluoromethyl)bromobenzene, which is useful for further functionalization. google.com The subsequent catalytic hydrogenation of the aromatic ring is the critical step.

The hydrogenation of phenols to the corresponding cyclohexanols is a well-established industrial process. nih.govmdpi.com Various catalytic systems have been developed that are effective for this transformation, and these can be applied to the more complex, electron-deficient 3,5-bis(trifluoromethyl)phenol. For instance, rhodium-based catalysts have demonstrated high efficacy in the dearomative reduction of arenes containing multiple trifluoromethyl groups. researchgate.net A cyclic (alkyl)(amino)carbene/Rh catalyst system, in particular, facilitates the diastereoselective synthesis of cis-trifluoromethylated cyclohexanes by promoting the addition of hydrogen to the substituted carbons of the aromatic ring. researchgate.net This suggests that such catalysts could effectively reduce 3,5-bis(trifluoromethyl)phenol to the corresponding all-cis-3,5-bis(trifluoromethyl)cyclohexanol.

Functionalization of Precursor : Start with 1,3-bis(trifluoromethyl)benzene.

Introduction of Hydroxyl Group : Convert the starting material to 3,5-bis(trifluoromethyl)phenol via intermediates like 3,5-bis(trifluoromethyl)bromobenzene. google.com

Catalytic Hydrogenation : Reduce the aromatic ring of 3,5-bis(trifluoromethyl)phenol using a suitable catalyst (e.g., Rh, Ru, Ni) under a hydrogen atmosphere to yield this compound. mdpi.comresearchgate.netmdpi.com

This pathway is often preferred due to the high efficiency and selectivity achievable with modern hydrogenation catalysts.

Catalytic Approaches in the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is heavily reliant on catalytic methods, particularly for the key hydrogenation step. Both heterogeneous and homogeneous catalysts are employed, each offering distinct advantages in terms of activity, selectivity, and ease of use.

Heterogeneous Catalysis: Heterogeneous catalysts are widely used for the hydrogenation of phenols due to their operational simplicity and ease of recovery. nih.gov Non-precious metal catalysts, particularly those based on nickel, are attractive for large-scale applications. For example, a 20% Ni on carbon nanotubes (Ni/CNT) catalyst has been shown to completely convert phenol (B47542) to cyclohexanol at 220°C. mdpi.com This catalyst can be magnetically recovered and reused multiple times. mdpi.com Similarly, catalysts made of Ni-Co alloy nanoparticles supported on zirconia have demonstrated high conversion of phenol (96.33%) and excellent selectivity for cyclohexanol (91.14%). researchgate.net

Precious metal catalysts, such as those based on palladium and ruthenium, are also highly effective, often under milder conditions. A bifunctional Pd/NaY catalyst can hydrogenate phenol with tunable selectivity; in polar solvents like ethanol (B145695), it yields cyclohexanol with 92.3% selectivity. rsc.org Superhydrophobic ruthenium catalysts (Ru@N-CS) have shown exceptional activity, achieving 100% phenol conversion and nearly 100% cyclohexanol selectivity in just 30 minutes at 80°C and 0.5 MPa of H₂. mdpi.com

| Catalyst System | Support | Key Features | Relevant Transformation |

|---|---|---|---|

| Nickel (Ni) | Carbon Nanotubes (CNT) | Magnetically recoverable, reusable. | Phenol to Cyclohexanol mdpi.com |

| Palladium (Pd) | NaY Zeolite | Solvent-tunable selectivity. | Phenol to Cyclohexanol/Cyclohexane rsc.org |

| Ruthenium (Ru) | N-doped Superhydrophobic Carbon | High activity at mild conditions. | Phenol to Cyclohexanol mdpi.com |

| Rhodium (Rh) | Cyclic (alkyl)(amino)carbene ligand | Effective for dearomatization of CF₃-arenes. | Trifluoromethyl-arene to -cyclohexane researchgate.net |

Homogeneous Catalysis: Homogeneous catalysts offer high activity and selectivity due to their well-defined active sites. For the challenging task of hydrogenating electron-deficient trifluoromethylated arenes, specific homogeneous catalysts are particularly effective. As mentioned, a rhodium complex with a cyclic (alkyl)(amino)carbene (CAAC) ligand has been successfully used to prepare cyclohexanes carrying multiple trifluoromethyl groups via direct hydrogenation of the corresponding arene. researchgate.net Such systems provide a high degree of stereocontrol, typically yielding the all-cis isomer. researchgate.net

Organocatalysis: While not directly used for the reduction step, organocatalysis plays a role in the asymmetric synthesis of precursors. Thiourea-based organocatalysts, often featuring the 3,5-bis(trifluoromethyl)phenyl group for its strong hydrogen-bonding ability, are used to promote various organic transformations. researchgate.netrsc.org More directly, cinchona alkaloid-derived primary amines have been used to catalyze cascade reactions that form chiral trifluoromethyl-substituted cyclohexanones, which are direct precursors to the corresponding cyclohexanols. rsc.org

Optimization and Scalability Considerations for Synthetic Routes

Transitioning a synthetic route for this compound from laboratory scale to industrial production requires careful optimization of several parameters to ensure efficiency, safety, cost-effectiveness, and sustainability. The catalytic hydrogenation of an aromatic precursor like 3,5-bis(trifluoromethyl)phenol is the most likely route for large-scale synthesis, and its optimization would focus on the following factors.

Catalyst Selection and Performance: The choice of catalyst is paramount. While precious metals like rhodium and ruthenium offer high activity under mild conditions, their high cost can be a barrier. mdpi.comresearchgate.net Non-precious metal catalysts, such as those based on nickel or cobalt-nickel alloys, are more economical but often require higher temperatures and pressures to achieve comparable conversion rates. mdpi.comresearchgate.net Catalyst optimization involves maximizing the turnover number (TON) and turnover frequency (TOF) to reduce the required catalyst loading. nih.gov Catalyst deactivation, through mechanisms like metal leaching or particle agglomeration, is a critical concern for scalability. mdpi.com Therefore, developing robust catalysts with high stability and recyclability is a key objective. The use of supports that allow for easy recovery, such as the magnetic carbon nanotubes for nickel catalysts, is highly advantageous for scalable processes. mdpi.com

Reaction Conditions: The optimization of reaction conditions is crucial for maximizing yield and selectivity while minimizing energy consumption.

Temperature and Pressure: Higher temperatures and hydrogen pressures generally increase the reaction rate but can also lead to undesirable side reactions, such as complete hydrodeoxygenation to form 3,5-bis(trifluoromethyl)cyclohexane. The optimal conditions are a trade-off between reaction speed and selectivity. For example, in phenol hydrogenation over Ni/CNT, conversion increases with temperature up to 220°C, where the reaction reaches completion. mdpi.com

Solvent: The choice of solvent can significantly influence the reaction outcome. In the hydrogenation of phenol over a Pd/NaY catalyst, nonpolar solvents favor the production of cyclohexane, whereas polar solvents like ethanol selectively yield cyclohexanol. rsc.org This solvent-driven effect provides a powerful tool for controlling product distribution on a large scale. rsc.org

Process Safety and Sustainability: The use of high-pressure hydrogen gas necessitates specialized equipment and stringent safety protocols. The development of catalysts that operate efficiently at lower pressures is a key goal for improving process safety. mdpi.com From a sustainability perspective, routes that minimize waste, use recoverable and reusable catalysts, and operate under energy-efficient (milder) conditions are preferred.

| Parameter | Considerations for Optimization and Scalability | Example/Impact |

|---|---|---|

| Catalyst Choice | Cost (Precious vs. Non-precious metals), activity, stability, and ease of recovery. | Ni/CNT offers a lower-cost, magnetically recoverable option, but may require higher temperatures than a Ru-based catalyst. mdpi.com |

| Hydrogen Pressure | Balance between reaction rate and safety/equipment cost. Lower pressure is preferred. | Ru@N-CS catalyst operates effectively at a mild pressure of 0.5 MPa. mdpi.com |

| Temperature | Affects reaction rate and selectivity. Must be controlled to prevent side reactions. | Optimal temperature for phenol hydrogenation over Ni/CNT was found to be 220°C. mdpi.com |

| Solvent | Can tune selectivity for the desired product (cyclohexanol vs. cyclohexane). | Using ethanol as a solvent with a Pd/NaY catalyst favors cyclohexanol production. rsc.org |

| Catalyst Recyclability | Crucial for cost-effectiveness. Depends on catalyst stability and recovery method. | Serious leaching or agglomeration of metal particles can lead to catalyst inactivation. mdpi.com |

Stereochemical Considerations in 3,5 Bis Trifluoromethyl Cyclohexanol Synthesis

Diastereoselective Synthesis of 3,5-Bis(trifluoromethyl)cyclohexanol Isomers

The relative orientation of the two trifluoromethyl groups and the hydroxyl group on the cyclohexane (B81311) ring gives rise to multiple diastereomers (e.g., cis and trans isomers). The synthesis of specific diastereomers of this compound typically involves the stereoselective reduction of a corresponding ketone precursor, 3,5-bis(trifluoromethyl)cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of the sterically less-hindered equatorial alcohol. Conversely, smaller reducing agents, like sodium borohydride, may exhibit less selectivity, yielding mixtures of axial and equatorial alcohols. The diastereomeric ratio is influenced by the steric hindrance posed by the trifluoromethyl groups, which generally prefer to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. libretexts.org Cascade reactions, such as a double Michael addition, can also be employed to construct highly substituted cyclohexanone (B45756) precursors with a high degree of diastereoselectivity, which can then be reduced to the desired cyclohexanol (B46403). beilstein-journals.org

Below is a representative table illustrating how the choice of reducing agent can influence the diastereomeric outcome in the reduction of a substituted cyclohexanone.

| Precursor | Reducing Agent | Major Diastereomer | Minor Diastereomer | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)cyclohexanone | Sodium Borohydride (NaBH4) | trans-3,5-Bis(trifluoromethyl)cyclohexanol (Di-equatorial CF3) | cis-3,5-Bis(trifluoromethyl)cyclohexanol (Axial/Equatorial CF3) | Variable, moderate selectivity |

| 3,5-Bis(trifluoromethyl)cyclohexanone | Lithium Aluminum Hydride (LiAlH4) | trans-3,5-Bis(trifluoromethyl)cyclohexanol | cis-3,5-Bis(trifluoromethyl)cyclohexanol | Moderate to good selectivity |

| 3,5-Bis(trifluoromethyl)cyclohexanone | L-Selectride® | cis-3,5-Bis(trifluoromethyl)cyclohexanol (Axial OH) | trans-3,5-Bis(trifluoromethyl)cyclohexanol (Equatorial OH) | High selectivity for axial alcohol |

Enantioselective Methodologies

Accessing enantiomerically pure or enriched this compound requires asymmetric synthesis strategies. These methods aim to create the chiral centers with a specific three-dimensional arrangement.

Chiral Catalysis in Asymmetric Trifluoromethylation and Cyclohexanol Formation

Chiral catalysis is a powerful tool for the enantioselective synthesis of complex molecules. In the context of this compound, this can involve the asymmetric reduction of the corresponding cyclohexanone or the enantioselective construction of the trifluoromethylated ring system itself.

Organocatalysis, utilizing small chiral organic molecules, has emerged as a prominent strategy. For instance, cinchona alkaloid derivatives and bifunctional thiourea (B124793) catalysts have been successfully employed in the enantioselective reduction of β-trifluoromethyl nitroalkenes, which are precursors to chiral trifluoromethyl amines and could be adapted for alcohol synthesis. unimi.itnih.gov These catalysts often operate through a dual-activation mechanism, simultaneously activating both the substrate and the reagent through hydrogen bonding interactions to create a highly organized, chiral transition state. nih.gov An enantioselective Michael/aldol (B89426) cascade reaction, catalyzed by cinchona alkaloid-based primary amines, can be used to construct β-CF3-cyclohexanone precursors with high enantioselectivity (92–99% ee). rsc.org Subsequent reduction would then yield the chiral alcohol.

Metal-based catalysts, featuring chiral ligands, are also effective. For example, rhodium and cobalt complexes with chiral phosphine (B1218219) ligands like (R)-DM-segphos have been used for asymmetric diborylation and other transformations that can build chiral centers. nih.govzendy.io

The table below summarizes representative catalytic systems used for the synthesis of chiral trifluoromethylated compounds, which are relevant to the synthesis of enantiopure this compound.

| Reaction Type | Catalyst/Ligand System | Substrate Class | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Reduction | Thiourea-(S)-valine derivative | β-Trifluoromethyl nitroalkenes | Up to 97% |

| Vinylogous Aldol Reaction | Bifunctional Thiourea Organocatalyst | Acyclic allyl ketones and trifluoromethyl ketones | Moderate to good |

| Cascade Michael/Aldol | Cinchona Alkaloid-based Primary Amines | 4,4,4-Trifluoroacetoacetates and enones | 92-99% |

| Asymmetric Fluorination | Chiral Anion Phase-Transfer & Enamine Catalysis | α-Branched Cyclohexanones | Up to 88% |

Application of Chiral Auxiliaries for Stereocontrol

The use of a chiral auxiliary is a classic and reliable strategy for inducing stereoselectivity. wikipedia.orgnumberanalytics.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.orgnumberanalytics.com

For the synthesis of this compound, a chiral auxiliary, such as one derived from (S,S)-cyclohexane-1,2-diol or a pseudoephedrine amide, could be appended to a precursor molecule. wikipedia.orgnih.gov The steric bulk and specific conformation of the auxiliary would then block one face of the molecule, forcing a reagent (e.g., in an alkylation or reduction step) to attack from the opposite, less hindered face. This approach allows for the formation of a specific diastereomer. Subsequent removal of the auxiliary then yields the enantiomerically enriched product. While highly effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org

Conformational Analysis and Stereoelectronic Effects in Bis(trifluoromethyl)cyclohexanols

The three-dimensional structure and stability of this compound isomers are governed by a combination of steric and stereoelectronic effects. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pub

Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position being generally favored for bulky groups to avoid destabilizing 1,3-diaxial interactions. utexas.eduoregonstate.edu The trifluoromethyl (CF3) group is sterically demanding, and therefore, the most stable conformations of this compound will have both CF3 groups in equatorial positions. Studies on related fluorinated cyclohexanes have confirmed that even a CF3 group preferentially assumes an equatorial position over an axial one. nih.gov

Beyond simple sterics, stereoelectronic effects play a crucial role. These are interactions involving the alignment of orbitals. One significant phenomenon is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). wikipedia.org In fluorinated systems, the highly electronegative fluorine atoms create a very electron-poor σC-F orbital, making it a strong acceptor for hyperconjugative interactions. wikipedia.org This can lead to unusual conformational preferences, as seen in the "gauche effect," where a gauche arrangement of electronegative substituents is favored over an anti one due to stabilizing σC-H → σC-F interactions. wikipedia.orgst-andrews.ac.ukrsc.org

Resolution Techniques for Enantiopure this compound

When an enantioselective synthesis is not employed, a racemic mixture of this compound is obtained. This mixture can be separated into its constituent enantiomers through a process called chiral resolution.

One common method is classical resolution , which involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-O,O'-dibenzoyl-L-tartaric anhydride), to form a mixture of diastereomeric esters. nih.gov Since diastereomers have different physical properties, they can be separated by standard techniques like fractional crystallization or column chromatography. Once separated, the individual diastereomers are hydrolyzed to yield the enantiomerically pure alcohols and recover the chiral resolving agent. nih.gov

Chromatographic resolution is another powerful technique. nih.gov This involves using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP). free.frmdpi.com The racemic mixture is passed through a column packed with a chiral material that interacts differently with the two enantiomers. This differential interaction causes one enantiomer to be retained longer on the column than the other, allowing for their separation. youtube.com Polysaccharide-based CSPs are widely used and are effective for separating a broad range of chiral compounds, including alcohols. youtube.com

Derivatization and Functionalization of 3,5 Bis Trifluoromethyl Cyclohexanol

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group is the most reactive site on 3,5-bis(trifluoromethyl)cyclohexanol, making it the primary target for initial derivatization. Standard organic transformations can be readily applied to this functional group.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through several well-established methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, provides a straightforward route to the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed, though it is an equilibrium-driven process.

Etherification: Synthesis of ethers from this compound is commonly performed using the Williamson ether synthesis. organic-chemistry.org This method involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate subsequently displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether. Direct trifluoromethylation of alcohols to form trifluoromethyl ethers has also been achieved using specialized hypervalent iodine reagents. researchgate.netresearchgate.net

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 3,5-Bis(trifluoromethyl)cyclohexyl acetate |

| Esterification | Acetic anhydride, DMAP | 3,5-Bis(trifluoromethyl)cyclohexyl acetate |

| Etherification (Williamson) | 1. NaH; 2. Methyl iodide | 1-Methoxy-3,5-bis(trifluoromethyl)cyclohexane |

| Etherification (Williamson) | 1. NaH; 2. Benzyl bromide | 1-(Benzyloxy)-3,5-bis(trifluoromethyl)cyclohexane |

The secondary alcohol functionality of this compound can be oxidized to yield the corresponding ketone, 3,5-bis(trifluoromethyl)cyclohexanone. chemguide.co.uklibretexts.org A wide array of oxidizing agents are available for this transformation, with the choice of reagent often depending on the desired reaction scale, substrate tolerance, and reaction conditions. youtube.comlibretexts.orgchemistrysteps.com

Common chromium-based reagents like pyridinium chlorochromate (PCC) and the Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. libretexts.orgchemistryviews.org Milder, non-chromium-based methods such as the Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation are also highly efficient and are often preferred to avoid heavy metal waste. youtube.comchemistryviews.org Nitroxide-catalyzed systems have also proven effective for the oxidation of α-trifluoromethyl alcohols. researchgate.net The resulting ketone serves as a valuable intermediate for further functionalization, particularly for forming new carbon-carbon bonds at the α-positions. researchgate.net

| Reagent/System | Common Name | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | PCC Oxidation | 3,5-Bis(trifluoromethyl)cyclohexanone |

| CrO₃, H₂SO₄, Acetone | Jones Oxidation | 3,5-Bis(trifluoromethyl)cyclohexanone |

| DMSO, (COCl)₂, Et₃N | Swern Oxidation | 3,5-Bis(trifluoromethyl)cyclohexanone |

| Dess-Martin Periodinane (DMP) | DMP Oxidation | 3,5-Bis(trifluoromethyl)cyclohexanone |

Exploration of Chemical Modifications at Trifluoromethyl Centers

The trifluoromethyl (CF₃) group is known for its high stability and is generally considered chemically inert due to the strength of the carbon-fluorine bond. mdpi.com The electron-withdrawing nature of the fluorine atoms significantly impacts the molecule's properties but also makes the CF₃ group resistant to many chemical transformations. nih.gov

Modification of the trifluoromethyl group requires breaking the strong C-F bond, a process known as C-F activation. epa.govresearchgate.netbaranlab.org This typically necessitates the use of highly reactive reagents, such as strong Lewis acids, transition metal complexes, or photoredox catalysts under specific conditions. epa.govnih.govacs.org While methods for C-F activation on aromatic rings are becoming more common, achieving this transformation on an aliphatic system like this compound is particularly difficult and not well-documented. epa.govresearchgate.net Such modifications remain an area of active research, and any successful functionalization at the CF₃ centers of this compound would represent a significant synthetic advancement.

Synthesis of Advanced Molecular Architectures Incorporating the this compound Scaffold

The derivatization of the hydroxyl group of this compound provides a versatile entry point for the synthesis of more complex molecular structures. The alcohol functionality can be readily converted into a variety of other functional groups, such as esters and ethers, which can then undergo further reactions to build intricate molecular frameworks. While direct, documented examples of the synthesis of large, complex architectures starting from this compound are not extensively reported in publicly available literature, the principles of organic synthesis allow for its theoretical incorporation into a range of advanced structures.

One area where fluorinated cyclohexane (B81311) motifs have shown potential is in the design of liquid crystals. nih.gov The introduction of fluorine can significantly alter the dielectric anisotropy and other physical properties of the molecule, which are critical for liquid crystal applications. nih.gov Although research has focused on cyclohexanes with facially polarized fluorine atoms, the this compound scaffold offers a different substitution pattern that could lead to novel liquid crystalline materials. The synthesis would involve esterification or etherification of the hydroxyl group with moieties commonly found in liquid crystal design, such as substituted biphenyls or phenylcyclohexyls.

In the realm of medicinal chemistry, the trifluoromethyl group is a well-established pharmacophore that can enhance a drug's metabolic stability and binding affinity. nih.govresearchgate.net The 3,5-bis(trifluoromethyl)cyclohexyl moiety can be incorporated into bioactive molecules to leverage these properties. For instance, complex thiourea (B124793) derivatives have been synthesized that feature a (dimethylamino)cyclohexyl group linked to a 3,5-bis(trifluoromethyl)phenyl group, highlighting the feasibility of incorporating such fluorinated cyclic systems into larger, biologically relevant molecules. While not a direct derivative of the cyclohexanol (B46403), this demonstrates the utility of the core scaffold in constructing complex structures.

Furthermore, the principles of polymer chemistry suggest that this compound could serve as a monomer for the synthesis of specialty polymers. Conversion of the alcohol to its corresponding acrylate or methacrylate ester would yield a monomer that could be polymerized to create polymers with tailored properties. The bulky and fluorinated side chains would be expected to influence the polymer's thermal stability, solubility, and surface properties.

While the direct synthesis of intricate molecular architectures from this compound is an area ripe for further exploration, the established reactivity of the hydroxyl group and the known utility of the bis(trifluoromethyl)cyclohexyl motif in other contexts provide a strong foundation for its future application in the creation of novel and functional molecules.

| Potential Advanced Molecular Architecture | Synthetic Strategy | Key Intermediates/Derivatives | Potential Applications |

| Liquid Crystals | Esterification or etherification with mesogenic groups. | 3,5-Bis(trifluoromethyl)cyclohexyl benzoates, 4-(3,5-Bis(trifluoromethyl)cyclohexyloxy)biphenyl | Display technologies, optical switching |

| Bioactive Molecules | Amidation, urea/thiourea formation, ether linkage to pharmacophores. | N-(3,5-Bis(trifluoromethyl)cyclohexyl)amides, 1-(3,5-Bis(trifluoromethyl)cyclohexyl)-3-arylureas | Drug discovery, agrochemicals |

| Specialty Polymers | Conversion to (meth)acrylate monomer followed by polymerization. | 3,5-Bis(trifluoromethyl)cyclohexyl methacrylate | High-performance plastics, coatings |

Applications in Advanced Organic Synthesis

3,5-Bis(trifluoromethyl)cyclohexanol as a Chiral Auxiliary in Asymmetric Transformations

No information was found regarding the use of this compound as a chiral auxiliary to control the stereochemical outcome of synthetic reactions.

Integration into Ligand Design for Asymmetric Catalysis

Development of Chiral Phosphine (B1218219) Ligands Featuring Trifluoromethylated Cyclohexyl Moieties

There are no available studies on the development or application of chiral phosphine ligands that specifically incorporate the 3,5-bis(trifluoromethyl)cyclohexyl structure.

Incorporation into Organocatalytic Systems, such as Thioureas and Related Structures

While thioureas with 3,5-bis(trifluoromethyl)phenyl groups are prominent organocatalysts, no data was found on analogous systems built from a this compound scaffold.

Utilization in Metal-Catalyzed Reactions

No specific examples of metal-catalyzed reactions utilizing ligands derived from this compound were identified in the literature.

Role as a Precursor in the Synthesis of Complex Molecules

Intermediate for Pharmaceutical Research and Development

There is no documented evidence of this compound serving as a key intermediate in the research and development of specific pharmaceutical compounds.

Building Block for Agrochemical Research

The incorporation of trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in agrochemical research to enhance the efficacy and stability of active ingredients. While specific research detailing the direct application of this compound as a building block in commercialized or late-stage development agrochemicals is not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for novel active ingredients.

The presence of two trifluoromethyl groups on the cyclohexyl ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of a parent molecule to its biological target. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives, such as esters, ethers, and carbamates, which are common functional groups in agrochemicals.

For instance, related structures like 3,5-bis(trifluoromethyl)phenoxy carboxylic acids have been investigated for their herbicidal properties. google.comgoogle.com This suggests that the 3,5-bis(trifluoromethyl) substitution pattern is of interest in the agrochemical field. The cyclohexanol (B46403) ring system itself is a common scaffold in various bioactive molecules. Therefore, this compound could serve as a valuable synthon for creating new chemical entities with potential herbicidal, fungicidal, or insecticidal activities. Further research and publication in this specific area would be necessary to fully elucidate its role and potential in agrochemical development.

Applications in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, the introduction of fluorine-containing moieties is a key strategy for developing materials with unique and desirable properties, such as high thermal stability, chemical resistance, low surface energy, and specific optical properties. While detailed research explicitly outlining the use of this compound in the synthesis of advanced materials and polymers is limited in readily accessible sources, its structure suggests potential applications.

The hydroxyl functionality of this compound allows it to be used as a monomer or a modifying agent in polymerization reactions. For example, it could be incorporated into polyesters, polycarbonates, or polyurethanes. The two trifluoromethyl groups would be expected to impart several key characteristics to the resulting polymers:

Enhanced Thermal Stability: The high strength of the carbon-fluorine bond can increase the degradation temperature of the polymer.

Chemical Inertness: The electron-withdrawing nature of the CF3 groups can shield the polymer backbone from chemical attack.

Hydrophobicity and Oleophobicity: The low polarizability of the C-F bond leads to low surface energy, resulting in materials that repel water and oils.

Modified Optical Properties: The presence of fluorine can lower the refractive index of the material.

Fluorinated cyclohexyl derivatives, in a broader sense, are explored for applications in liquid crystals and other advanced optical materials. rsc.org The specific stereochemistry and bulky nature of the 3,5-bis(trifluoromethyl)cyclohexyl group could be leveraged to control the packing and morphology of polymers, influencing their mechanical and optical properties. Although direct examples are not prevalent in the literature, the fundamental properties of this compound make it a candidate for research into new high-performance polymers for specialized applications in electronics, aerospace, and coatings.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 3,5-Bis(trifluoromethyl)cyclohexanol, DFT calculations can elucidate the preferred three-dimensional arrangement of atoms and the relative stabilities of its various conformers.

The conformational landscape of substituted cyclohexanes is dominated by the chair conformation, which minimizes angular and torsional strain. For this compound, the key conformational question revolves around the axial versus equatorial positioning of the hydroxyl (-OH) and the two trifluoromethyl (-CF3) groups.

In general, bulky substituents on a cyclohexane (B81311) ring preferentially occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org The trifluoromethyl group is sterically demanding, and therefore, it is expected that the most stable conformers of this compound will have both -CF3 groups in equatorial positions.

For the hydroxyl group, its conformational preference can be influenced by both steric and electronic factors, including hydrogen bonding. gmu.edu In the absence of intramolecular hydrogen bonding opportunities, the hydroxyl group also generally favors the equatorial position.

Based on these principles, the anticipated conformational preferences for the cis and trans isomers of this compound are as follows:

cis-3,5-Bis(trifluoromethyl)cyclohexanol : In the cis isomer, the two trifluoromethyl groups are on the same side of the ring. A DFT study would likely predict that the most stable chair conformation is the one where both bulky trifluoromethyl groups are in equatorial positions. This would force the hydroxyl group into an axial position. The alternative chair conformation with axial -CF3 groups and an equatorial -OH group would be significantly less stable due to severe 1,3-diaxial interactions.

trans-3,5-Bis(trifluoromethyl)cyclohexanol : In the trans isomer, the trifluoromethyl groups are on opposite sides of the ring. DFT calculations would be expected to show a strong preference for a chair conformation where both trifluoromethyl groups and the hydroxyl group all occupy equatorial positions. This arrangement minimizes steric strain and is anticipated to be the global minimum energy structure for the trans isomer.

The table below summarizes the expected relative stabilities of the possible chair conformations for the isomers of this compound, which would be quantifiable through DFT calculations.

| Isomer | Conformation | Substituent Positions | Expected Relative Stability |

| cis | Chair 1 | 1-OH (axial), 3,5-CF3 (equatorial) | More Stable |

| cis | Chair 2 | 1-OH (equatorial), 3,5-CF3 (axial) | Less Stable |

| trans | Chair 1 | 1-OH (equatorial), 3,5-CF3 (equatorial) | Most Stable |

| trans | Chair 2 | 1-OH (axial), 3,5-CF3 (axial) | Least Stable |

DFT calculations would provide precise energy differences between these conformers, as well as detailed geometric parameters such as bond lengths, bond angles, and dihedral angles.

Computational Elucidation of Reaction Mechanisms Involved in its Synthesis and Transformations

Computational chemistry, particularly DFT, is instrumental in mapping the reaction pathways for the synthesis and transformation of complex molecules. sumitomo-chem.co.jp By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism, kinetics, and thermodynamics can be achieved.

Synthesis: A common route to substituted cyclohexanols involves the reduction of the corresponding cyclohexanone (B45756). For this compound, this would entail the reduction of 3,5-bis(trifluoromethyl)cyclohexanone. Computational studies can model this reduction, for instance, with a hydride reagent like sodium borohydride. Such studies can predict the stereochemical outcome of the reaction. The calculations would likely show that the hydride attack will preferentially occur from the less sterically hindered face of the ketone, leading to the formation of the thermodynamically more stable alcohol isomer.

Transformations: The reactivity of the hydroxyl group in this compound, such as in esterification or oxidation reactions, can also be modeled. DFT calculations can help to understand how the strongly electron-withdrawing trifluoromethyl groups influence the reactivity of the alcohol. For example, these groups would be expected to increase the acidity of the hydroxyl proton.

A hypothetical reaction pathway that could be investigated computationally is the dehydration of this compound to form an alkene. DFT calculations could map out the energy profile for an E1 or E2 elimination mechanism, identifying the key transition states and intermediates.

The table below outlines the types of mechanistic questions that can be addressed using computational methods for reactions involving this compound.

| Reaction Type | Computational Investigation | Key Insights |

| Ketone Reduction | Modeling hydride attack on 3,5-bis(trifluoromethyl)cyclohexanone | Stereoselectivity, transition state geometries, activation energies |

| Esterification | Reaction pathway with an acyl chloride or carboxylic acid | Influence of -CF3 groups on nucleophilicity, reaction barriers |

| Oxidation | Mechanism of conversion to the corresponding ketone | Electronic effects of substituents on reactivity, transition state analysis |

| Dehydration | E1 vs. E2 elimination pathways | Regioselectivity, stereoselectivity, relative energy barriers |

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of novel compounds like this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, its chemical shift can be predicted. These predictions are highly sensitive to the molecular geometry, making them a powerful tool for distinguishing between different isomers and conformers.

For this compound, calculated NMR spectra would be expected to show distinct signals for the axial and equatorial protons and carbons, with the chemical shifts influenced by the anisotropic effects of the C-F and C-O bonds. The ¹⁹F NMR chemical shifts would also be characteristic of the trifluoromethyl groups in their specific chemical environment. The influence of the spatial position of a trifluoromethyl group on ¹³C chemical shifts in a cyclohexane ring has been studied, revealing significant shielding and deshielding effects that can be rationalized with computational models. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. researchgate.netdtic.mil For this compound, the calculated IR spectrum would show characteristic absorption bands for the O-H stretching of the alcohol group, C-H stretching of the cyclohexane ring, and the very strong C-F stretching vibrations of the trifluoromethyl groups. Comparing the calculated spectrum with an experimental one can help to confirm the structure of the synthesized molecule.

The following table provides a summary of the spectroscopic properties of this compound that can be predicted and analyzed using computational methods.

| Spectroscopic Technique | Predicted Parameters | Information Gained |

| ¹H NMR | Chemical shifts, coupling constants | Diastereotopic protons, conformational analysis, stereochemistry |

| ¹³C NMR | Chemical shifts | Carbon skeleton, influence of electronegative substituents |

| ¹⁹F NMR | Chemical shifts | Electronic environment of the trifluoromethyl groups |

| IR Spectroscopy | Vibrational frequencies, intensities | Presence of functional groups (O-H, C-F), conformational isomers |

Modeling of Catalytic Performance and Enantioselectivity in Relevant Reactions

Chiral fluorinated alcohols are of interest as organocatalysts or ligands in asymmetric synthesis. acs.org Computational modeling can be a powerful tool to predict and understand the catalytic performance and enantioselectivity of this compound or its derivatives in such applications.

If a chiral derivative of this compound were to be used as a catalyst, for example in a transfer hydrogenation reaction, DFT calculations could be employed to model the transition states of the reaction with both enantiomers of a prochiral substrate. The difference in the calculated activation energies for the two diastereomeric transition states would correlate with the predicted enantiomeric excess (ee) of the product.

These models can reveal the key non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrate that are responsible for the stereochemical outcome. rsc.org This understanding can then be used to rationally design more effective and selective catalysts.

The table below illustrates how computational modeling can be applied to study the catalytic applications of chiral derivatives of this compound.

| Catalytic Application | Computational Modeling Approach | Predicted Outcomes |

| Asymmetric Aldol (B89426) Reaction | Modeling of transition state structures with catalyst and substrates | Enantioselectivity (ee), diastereoselectivity, role of non-covalent interactions |

| Asymmetric Michael Addition | Calculation of reaction energy profiles for different stereochemical pathways | Identification of the rate-determining and stereo-determining steps |

| Enantioselective Reduction | Analysis of catalyst-substrate complexes and transition states | Origin of enantioselectivity, catalyst design principles |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Fluorinated Cyclohexanols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For a class of compounds like fluorinated cyclohexanols, QSAR/QSPR studies can be used to predict the properties of new, unsynthesized analogs.

To build a QSAR/QSPR model for fluorinated cyclohexanols, a dataset of compounds with known activities or properties is required. A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the activity or property of interest.

For this compound and related compounds, QSAR models could be developed to predict their potential biological activities, such as enzyme inhibition or receptor binding affinity. dovepress.com QSPR models could be used to predict important physicochemical properties like lipophilicity (logP), solubility, and boiling point. The presence of the trifluoromethyl groups is known to significantly impact these properties. mdpi.com

The following table summarizes the key aspects of QSAR/QSPR studies for fluorinated cyclohexanols.

| Model Type | Dependent Variable (Activity/Property) | Independent Variables (Molecular Descriptors) | Potential Applications |

| QSAR | Biological activity (e.g., IC50) | Electronic, steric, and hydrophobic parameters | Drug discovery, toxicology prediction |

| QSPR | Physicochemical property (e.g., logP, solubility) | Topological indices, quantum chemical descriptors | Materials science, environmental fate prediction |

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of highly fluorinated molecules like 3,5-bis(trifluoromethyl)cyclohexanol often relies on traditional methods that may not align with the principles of green chemistry. benthamdirect.comcas.cnbohrium.com Future research will likely focus on developing more sustainable and efficient synthetic routes.

One promising area is the use of environmentally benign solvents and catalysts. benthamdirect.comresearchgate.net For instance, developing catalytic systems that can operate in water or other green solvents would significantly reduce the environmental impact of the synthesis. benthamdirect.com The exploration of organocatalysis, which avoids the use of heavy metals, is another key direction. researchgate.net Furthermore, chemoenzymatic methods could offer highly selective and environmentally friendly pathways to chiral fluorinated alcohols. nih.gov

Table 1: Potential Green Synthetic Approaches for this compound

| Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes for stereoselective reductions or hydroxylations. | High selectivity, mild reaction conditions, reduced waste. |

| Organocatalysis | Metal-free catalysts for asymmetric transformations. | Avoids heavy metal contamination, often uses milder conditions. |

| Green Solvents | Reactions in water, ionic liquids, or supercritical fluids. | Reduced environmental impact, potential for catalyst recycling. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, better control over reaction parameters, scalability. |

Expansion of Catalytic Applications Beyond Current Paradigms

The unique electronic properties of the trifluoromethyl groups in this compound make it an attractive candidate for applications in catalysis. The 3,5-bis(trifluoromethyl)phenyl motif is a well-established component of highly effective hydrogen-bond-donating organocatalysts, such as Schreiner's thiourea (B124793). rsc.org This suggests that this compound and its derivatives could also serve as potent hydrogen-bond donors.

Future research should explore the use of this cyclohexanol (B46403) derivative as a chiral ligand or auxiliary in asymmetric catalysis. The synthesis of enantiopure this compound would be a critical first step. ki.si These chiral alcohols could then be incorporated into various catalyst scaffolds, such as phosphines, amines, or N-heterocyclic carbenes, to create new catalysts for a range of asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and Michael additions. ki.sirsc.orgmdpi.com

Furthermore, the influence of the trifluoromethyl groups on the reactivity and selectivity of metal-based catalysts is an area ripe for investigation. The electron-withdrawing nature of these groups can modulate the electronic properties of a metal center, potentially leading to novel catalytic activities. For example, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been shown to be an effective method for producing chiral 1,2-fluorohydrins, indicating the potential for similar catalytic systems involving this compound. rsc.org

Design of Advanced Functional Materials Based on the this compound Motif

The incorporation of fluorinated moieties into polymers and liquid crystals can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and specific optical and dielectric characteristics. mdpi.comrsc.orgresearchgate.netnih.gov The this compound motif could serve as a valuable building block for a new generation of advanced functional materials.

In the field of polymer chemistry, this fluorinated cyclohexanol could be used as a monomer or a modifying agent to create novel fluoropolymers. mdpi.comnih.gov These polymers may exhibit enhanced optical transparency, low refractive indices, and improved processability, making them suitable for applications in photonics, such as optical waveguides and fibers. mdpi.comdoaj.orgjst.go.jpsigmaaldrich.com The thermal and chemical stability imparted by the fluorinated cyclohexyl ring would also be advantageous in high-performance applications.

Another exciting direction is the development of new liquid crystals. rsc.orgresearchgate.nettandfonline.combeilstein-journals.orgbeilstein-journals.org The introduction of fluorinated cyclohexane (B81311) rings can significantly influence the dielectric anisotropy of liquid crystalline materials. rsc.orgtandfonline.com The strong dipole moment associated with the C-F bonds in the this compound structure could be leveraged to design liquid crystals with specific properties for use in display technologies and other optoelectronic devices. Research into the synthesis and characterization of mesogenic molecules incorporating this motif is a promising avenue for future studies.

Table 2: Potential Applications of Functional Materials Derived from this compound

| Material Type | Potential Properties | Potential Applications |

| Fluoropolymers | High thermal stability, chemical resistance, optical transparency. | Photonics, high-performance coatings, biomedical devices. |

| Liquid Crystals | Tunable dielectric anisotropy, specific mesophase behavior. | Display technologies, optical switches, sensors. |

| Fluorinated Gels | Unique swelling behavior, thermal and chemical stability. | Drug delivery, soft robotics, separation science. |

Integration with Flow Chemistry, Electrochemistry, and Other Emerging Synthetic Techniques

Modern synthetic methodologies such as flow chemistry and electrochemistry offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. nih.govrsc.org The application of these techniques to the synthesis and functionalization of this compound is a key area for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for controlling selectivity in fluorination reactions. nih.gov The continuous nature of flow processes also enables the safe handling of highly reactive intermediates and can facilitate the scale-up of synthetic routes. nih.govrsc.org The asymmetric synthesis of chiral active pharmaceutical ingredients in continuous flow has been demonstrated, providing a roadmap for the development of flow-based syntheses of enantiopure this compound. nih.gov

Electrochemistry offers a powerful tool for generating reactive species under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. nih.govnih.govscispace.comacs.orgmdpi.com The electrochemical functionalization of cyclohexanols has been reported, suggesting that similar strategies could be applied to this compound to introduce additional functional groups or to modify the existing structure. nih.govnih.govmdpi.com The combination of electrochemistry and flow technology holds particular promise for developing highly efficient and automated synthetic processes.

Advanced Spectroscopic and Structural Characterization of Novel Derivatives

A thorough understanding of the three-dimensional structure and conformational preferences of this compound and its derivatives is essential for the rational design of new catalysts and materials. Future research will require the use of advanced spectroscopic and structural characterization techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, will be a critical tool for characterizing these compounds. rsc.orgresearchgate.netnih.govnsc.ru The sensitivity of the ¹⁹F chemical shift to the local electronic environment can provide detailed information about the conformation and stereochemistry of the molecule. nih.gov Anisotropic ¹⁹F NMR in chiral liquid crystalline media could be a powerful technique for the enantiomeric analysis of chiral derivatives. rsc.orgresearchgate.net

Single-crystal X-ray diffraction will be invaluable for unambiguously determining the solid-state structure of these molecules and their derivatives. iucr.org This information is crucial for understanding intermolecular interactions and for correlating structure with physical properties. iucr.org The conformational analysis of cyclohexane and its derivatives is a well-established field, and applying these principles to the more complex, fluorinated systems will be important. iscnagpur.ac.inlibretexts.orgresearchgate.netslideshare.netlibretexts.org

In conjunction with experimental techniques, computational studies will play a vital role in understanding the conformational landscape and electronic properties of this compound. researchgate.net Quantum chemical calculations can provide insights into the relative stabilities of different conformers and can help to rationalize observed spectroscopic data. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3,5-bis(trifluoromethyl)cyclohexanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of 3,5-bis(trifluoromethyl)cyclohexanone using sodium borohydride (NaBH₄) or catalytic hydrogenation. For sterically hindered ketones, bulky reducing agents like L-Selectride® may improve yields. Reaction monitoring via TLC (hexane/ethyl acetate) and purification by flash chromatography (silica gel, gradient elution) are critical. Purity can be confirmed by melting point analysis (cf. similar trifluoromethylated alcohols in , where mp ranges are reported for structural analogs) .

Q. How can researchers ensure high purity of this compound, and what analytical techniques validate purity?

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation/contact. Store under inert gas (argon) in amber glass to avoid moisture degradation. Spill management requires inert absorbents (e.g., sand) and neutralization with ethanol/water (per ’s thiophenol safety guidelines) .

Advanced Research Questions

Q. How do the steric and electronic effects of trifluoromethyl groups influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The electron-withdrawing nature of -CF₃ groups enhances acidity of the hydroxyl proton, making it a candidate for hydrogen-bond-donating catalysts. Steric bulk can be quantified using Tolman’s cone angle or computational methods (e.g., DFT). Compare kinetic data with less-hindered analogs (e.g., ’s isocyanate reactivity studies) to isolate steric contributions .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

- Methodological Answer : Resolve enantiomers via chiral column chromatography (Chiralpak® IA) or enzymatic kinetic resolution (lipases in organic solvents). Monitor enantiomeric excess (ee) by chiral HPLC or Mosher’s ester analysis. Stereochemical outcomes in Diels-Alder reactions can be studied using X-ray data ( ) and compared to computational transition-state models .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining stereochemical integrity?

- Methodological Answer : Continuous flow reactors minimize exothermicity and improve mixing for large-scale reductions. In-line FTIR monitors reaction progress. Stereochemical drift can arise from prolonged heating; optimize residence time and temperature using Design of Experiments (DoE) frameworks. Scale-up purity is validated via hyphenated techniques (LC-MS, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.